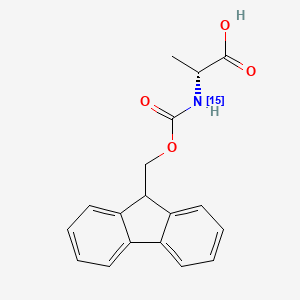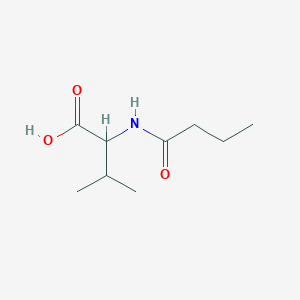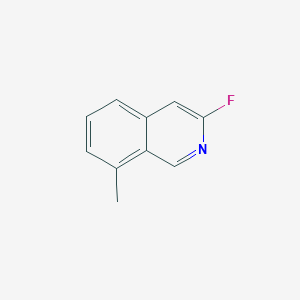
n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine is an organic compound with the molecular formula C12H27NO It is characterized by its unique structure, which includes an isobutyl group, a methoxy group, and two methyl groups attached to a pentan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxy-2,4-dimethylpentan-1-amine with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced techniques may be employed to optimize the synthesis and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine hydrochloride: The hydrochloride salt form of the compound.
This compound acetate: The acetate ester form of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H27NO |
|---|---|
Poids moléculaire |
201.35 g/mol |
Nom IUPAC |
4-methoxy-2,4-dimethyl-N-(2-methylpropyl)pentan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-10(2)8-13-9-11(3)7-12(4,5)14-6/h10-11,13H,7-9H2,1-6H3 |
Clé InChI |
SCIYNRCMMPTCKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC(C)CC(C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



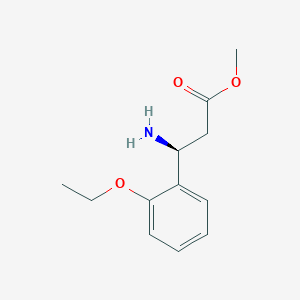
![methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride](/img/structure/B13648820.png)
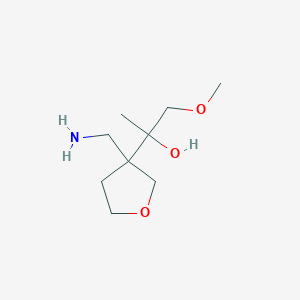
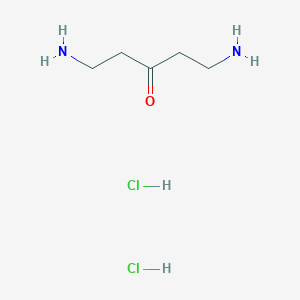
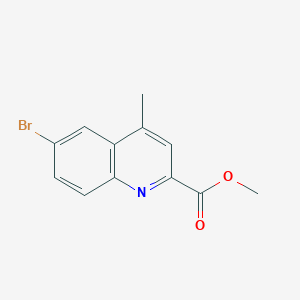
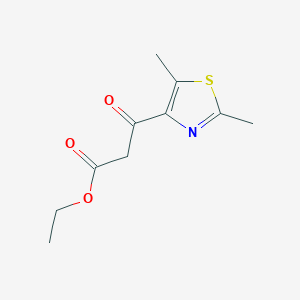
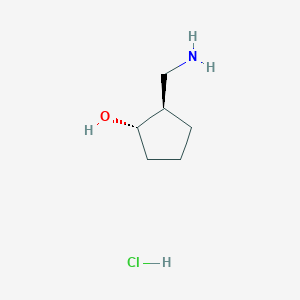
![[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate](/img/structure/B13648842.png)

